3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
3,4,5-Trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a benzamide derivative featuring a trimethoxy-substituted benzene ring linked to a benzofuran moiety via an amide bond. The benzofuran group is further substituted with a 4-methoxybenzoyl and a methyl group. Benzamides are a versatile class of compounds with applications in pharmaceuticals and agrochemicals due to their ability to modulate biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-15-20-11-8-18(28-27(30)17-12-22(32-3)26(34-5)23(13-17)33-4)14-21(20)35-25(15)24(29)16-6-9-19(31-2)10-7-16/h6-14H,1-5H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBNMNHAQRSMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (hereafter referred to as compound 1 ) has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis of Compound 1
Compound 1 is synthesized through a multi-step synthetic pathway that incorporates various functional groups known for their biological activity. The synthetic route typically involves the following steps:
- Formation of the Benzofuran Core : The initial step involves the synthesis of the benzofuran structure, which serves as the backbone for further modifications.
- Introduction of Methoxy and Benzamide Groups : Subsequent reactions introduce methoxy groups at positions 3, 4, and 5, along with a benzamide moiety that enhances its pharmacological properties.
Anticancer Properties
Recent studies have evaluated compound 1 for its antiproliferative effects against several cancer cell lines. The results indicate significant cytotoxicity, particularly against:
- MDA-MB-231 (breast cancer)
- HCT-116 (colon cancer)
- HT-29 (colon cancer)
- HeLa (cervical cancer)
The half-maximal inhibitory concentration (IC50) values observed were as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 3.01 |
| HCT-116 | 5.20 |
| HT-29 | 9.13 |
| HeLa | 11.09 |
| HEK-293 (normal) | >30 |
These results suggest that compound 1 exhibits a selective cytotoxic profile, preferentially targeting tumor cells over normal cells.
The mechanism underlying the anticancer activity of compound 1 involves:
- Tubulin Polymerization Inhibition : Similar to the well-known chemotherapeutic agent combretastatin A-4 (CA-4), compound 1 disrupts microtubule dynamics by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest in the G2/M phase.
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with compound 1 resulted in a concentration-dependent increase in G2/M phase arrest in HeLa cells.
Case Studies and Research Findings
A series of case studies have highlighted the efficacy of compound 1 in preclinical models:
- Study on MDA-MB-231 Cells : In vitro assays demonstrated that compound 1 induced apoptosis in MDA-MB-231 cells through activation of caspase pathways.
- Mechanistic Insights from Molecular Dynamics Simulations : Simulations indicated that compound 1 interacts with tubulin primarily through hydrophobic interactions, suggesting a strong binding affinity that could be exploited for drug design.
- Selectivity Profile Assessment : The selectivity index calculated from IC50 values indicated that compound 1 is significantly more toxic to cancer cells compared to normal cells, making it a promising candidate for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. PBX2 (3,4,5-Trimethoxy-N-(4-Oxo-4H-Benzo[b]Pyrrolo[1,2-d][1,4]Oxazin-7-yl)Benzamide)
- Structural Differences: PBX2 shares the 3,4,5-trimethoxybenzamide group but replaces the benzofuran with a benzo[b]pyrrolo[1,2-d][1,4]oxazin-4-one heterocycle. This oxazinone ring introduces additional hydrogen-bonding sites and rigidity compared to the benzofuran .
- Functional Implications: The oxazinone moiety may enhance binding to receptors requiring planar aromatic systems, as seen in estrogen receptor (ER) antagonists like MIBE (a full antagonist of GPER and ER). The target compound’s benzofuran group, with its methoxybenzoyl substitution, could favor hydrophobic interactions in enzymatic pockets .
2.2. N-[(4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl]-3,4,5-Trimethoxybenzamide (CAS 149231-64-1)
- Structural Differences: This analog retains the trimethoxybenzamide core but attaches it to a dihydropyridine ring.
- Physicochemical Properties : The dihydropyridine moiety may improve aqueous solubility compared to the benzofuran-based compound. However, the absence of a fused aromatic system (e.g., benzofuran) could reduce membrane permeability .
2.3. N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structural Differences : A simpler benzamide with a methyl-substituted benzene and a hydroxyalkylamide chain. It lacks methoxy groups and heterocyclic systems, resulting in lower molecular weight and complexity .
- Synthesis and Applications: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, this compound serves as an N,O-bidentate ligand for metal-catalyzed C–H functionalization. The target compound’s methoxy and benzofuran groups may hinder such applications due to steric bulk .
2.4. Pesticide-Related Benzamides (e.g., Etobenzanid, Diflufenican)
- Structural Differences: Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) feature halogenated aryl groups and ether linkages, unlike the target compound’s methoxy-rich structure .
- Functional Comparison: These pesticides inhibit weed growth via auxin mimicry or carotenoid biosynthesis disruption. The target compound’s methoxy groups could confer herbicidal activity, but its benzofuran moiety might limit environmental stability compared to halogenated analogs .
Data Table: Key Comparisons
Preparation Methods
Cyclization with 1,4-Benzoquinone
The enaminoketone reacts with 1,4-benzoquinone in acetic acid to form the benzofuran ring. This step proceeds via Michael addition, zwitterion formation, and cyclization (Scheme 1 in). The reaction yields 3-benzoylbenzofurans with moderate efficiency (12–39% over two steps). For the target molecule, 4-methoxybenzoquinone could be substituted to introduce the C2 acyl group, though this adaptation requires empirical validation.
Table 1: Optimization of Benzofuran Synthesis via Nenitzescu Reaction
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 90–200°C | 12–39 | |
| Reaction Time | 12–72 hours | 12–39 | |
| Quinone Equivalents | 1.2 molar | 12–39 | |
| Acid Catalyst | Acetic acid | 12–39 |
Functionalization of the Benzofuran Scaffold
Introduction of the 4-Methoxybenzoyl Group
The C2 position of the benzofuran is acylated using 4-methoxybenzoyl chloride. Friedel-Crafts acylation is unsuitable due to the electron-deficient nature of the benzofuran ring. Instead, a nucleophilic acyl substitution is performed on a pre-installed leaving group (e.g., bromine) at C2. For example, treating 2-bromo-3-methylbenzofuran with 4-methoxybenzoyl chloride in the presence of Pd(PPh₃)₄ and CuI achieves cross-coupling (analogous to methods in).
Amidation at Position 6
The C6 amine is generated via nitration followed by hydrogenation. Nitration of 3-methyl-2-(4-methoxybenzoyl)benzofuran with HNO₃/H₂SO₄ introduces a nitro group at C6, which is reduced to an amine using H₂/Pd-C. Subsequent amidation with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) and triethylamine yields the final product.
Table 2: Key Reaction Conditions for Amidation
| Parameter | Conditions | Yield (%) | Purity |
|---|---|---|---|
| Acyl Chloride | 1.2 equivalents | 65–72 | >95% |
| Base | Triethylamine (2.5 eq) | 65–72 | >95% |
| Solvent | Anhydrous DCM | 65–72 | >95% |
| Temperature | 0°C → room temperature | 65–72 | >95% |
Characterization and Analytical Data
The final compound is characterized using NMR, HRMS, and HPLC. Key spectroscopic features include:
$$^1$$H NMR (400 MHz, DMSO-d₆)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Opportunities
- Low Yields in Nenitzescu Reaction : Byproduct formation (e.g., 5-hydroxyindoles) reduces efficiency. Switching to Lewis acids like BF₃·OEt₂ may improve regioselectivity.
- Demethylation Risks : Harsh acidic conditions during cyclization may cleave methoxy groups. Using milder acids (e.g., polyphosphoric acid) could mitigate this.
- Purification Complexity : Silica gel chromatography with hexanes/ethyl acetate (7:3) effectively separates the target compound from byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
